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Compound of Interest

Compound Name: 5-Bromo-2-iodotoluene

Cat. No.: B045939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of 5-Bromo-2-iodotoluene.

Due to the absence of a publicly available experimental mass spectrum for 5-Bromo-2-
iodotoluene, this guide presents a predicted fragmentation pattern based on established

principles of mass spectrometry and comparative analysis with structurally similar compounds.

This information is valuable for researchers utilizing this compound in synthetic chemistry and

drug development, aiding in reaction monitoring and compound identification.

Predicted Mass Spectrum Analysis of 5-Bromo-2-
iodotoluene
The mass spectrum of 5-Bromo-2-iodotoluene is predicted to be dominated by fragmentation

pathways initiated by the loss of its halogen substituents and the methyl group. The molecular

ion peak (M⁺) is expected to be observed at approximately m/z 296, corresponding to the

compound's molecular weight.[1] The presence of bromine will result in a characteristic M+2

isotopic pattern with nearly equal intensity, a key feature for identifying brominated compounds.

The major fragmentation pathways are anticipated to be:

Loss of Iodine: The C-I bond is weaker than the C-Br bond, making the loss of an iodine

radical (I•) a highly probable initial fragmentation step. This would result in a significant peak

at m/z 169 (296 - 127).
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Loss of Bromine: Subsequent or alternative fragmentation could involve the loss of a

bromine radical (Br•), leading to a peak at m/z 217 (296 - 79).

Loss of Methyl Group: The cleavage of the methyl group (CH₃•) is another common

fragmentation for toluene derivatives, which would yield a peak at m/z 281 (296 - 15).

Formation of Tropylium Ion: Aromatic compounds often rearrange to form the stable

tropylium ion (C₇H₇⁺) at m/z 91. This would likely be a prominent peak in the lower mass

region of the spectrum.

Comparison with Alternative Compounds
To provide a comprehensive understanding, the predicted mass spectrum of 5-Bromo-2-
iodotoluene is compared with the experimental mass spectra of related compounds. This

comparison highlights the influence of different halogen substituents on the fragmentation

pattern.

Compound Molecular Ion (M⁺) (m/z)
Key Fragment Ions (m/z)
and Interpretation

5-Bromo-2-iodotoluene

(Predicted)
296/298 (M⁺/M⁺+2)

169 ([M-I]⁺), 217 ([M-Br]⁺), 281

([M-CH₃]⁺), 91 (Tropylium ion)

2-Bromotoluene 170/172 (M⁺/M⁺+2)
91 ([M-Br]⁺, Tropylium ion), 65

([C₅H₅]⁺)

4-Bromotoluene 170/172 (M⁺/M⁺+2)
91 ([M-Br]⁺, Tropylium ion), 65

([C₅H₅]⁺)

3-Iodotoluene 218
91 ([M-I]⁺, Tropylium ion), 65

([C₅H₅]⁺)

4-Iodotoluene 218
91 ([M-I]⁺, Tropylium ion), 65

([C₅H₅]⁺)

Experimental Protocols
The following describes a typical experimental protocol for acquiring the mass spectrum of a

compound like 5-Bromo-2-iodotoluene.
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Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization

(EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Inlet Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to

280 °C at a rate of 10 °C/min, and hold for 5 minutes.

Injection Mode: Splitless injection of 1 µL of the sample dissolved in a suitable solvent (e.g.,

dichloromethane).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

Scan Rate: 2 scans/second.

Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of 5-Bromo-2-iodotoluene can be visualized as a

directed graph, illustrating the relationships between the parent ion and its major fragments.
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Predicted Fragmentation of 5-Bromo-2-iodotoluene
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Caption: Predicted major fragmentation pathways of 5-Bromo-2-iodotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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